molecular formula C12H10N4O3S B2404297 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207010-34-1

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2404297
CAS No.: 1207010-34-1
M. Wt: 290.3
InChI Key: VQXGVQDLSSJLIL-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-7-11(20-16-14-7)12(17)13-6-8-5-10(19-15-8)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXGVQDLSSJLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of a furan derivative with hydroxylamine to form the isoxazole ring.

    Introduction of the Thiadiazole Ring: The isoxazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the thiadiazole intermediate with an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan and thiadiazole rings.

    Reduction Products: Reduced or hydrogenated forms of the isoxazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including those similar to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The compound's structure allows it to interact effectively with microbial targets.

Case Studies and Findings

  • Antibacterial Properties : Research indicates that derivatives of thiadiazoles exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain compounds demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ampicillin .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies reported promising results against fungal strains such as Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent in clinical settings .

Anticancer Applications

The potential anticancer properties of this compound have garnered attention in recent research.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

Structural Feature Biological Activity Comments
Furan ringEnhances bioactivityContributes to electron delocalization
Isoxazole moietyAntimicrobial activityFacilitates interaction with microbial enzymes
Thiadiazole coreBroad-spectrum activityEssential for antibacterial and antifungal effects

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other heterocyclic compounds such as furan derivatives, isoxazole derivatives, and thiadiazole derivatives.

    Uniqueness: The combination of furan, isoxazole, and thiadiazole rings in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a thiadiazole ring, an isoxazole moiety, and a furan ring. These structural elements contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles and isoxazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or enzyme activity.

Antiviral Properties

N-heterocycles, including those with furan and isoxazole components, have been identified as promising antiviral agents. A study highlighted the efficacy of related compounds against viral polymerases, suggesting potential applications in treating viral infections such as hepatitis C . The IC50 values for these compounds can be significantly low, indicating potent antiviral activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For example, structural analogs demonstrated cytotoxic effects against cancer cell lines, with IC50 values ranging from moderate to potent levels (e.g., around 200 µg/mL for certain derivatives) . The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Study 1: Antimicrobial Evaluation

In a comparative study, this compound was tested against several bacterial strains. The results indicated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively.

CompoundMIC (µg/mL)Bacterial Strain
Target16E. coli
Target32S. aureus

Study 2: Antiviral Activity

A recent investigation into the antiviral properties showed that the compound inhibited the NS5B RNA polymerase of hepatitis C virus with an IC50 value of 31.9 µM . This positions it as a candidate for further development in antiviral therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The lipophilic nature of the furan and isoxazole rings may facilitate disruption of microbial membranes.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

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